molecular formula C14H9BrN2OS2 B2977932 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 475045-51-3

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2977932
CAS RN: 475045-51-3
M. Wt: 365.26
InChI Key: VRZCXCUWIOHDFG-UHFFFAOYSA-N
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Description

“5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated the synthesis of thiophene-based compounds, highlighting their potential in anticancer applications. For instance, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized, showing good inhibitory activity against several cell lines, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Antibacterial and Antifungal Properties

A study on novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties revealed promising antibacterial and antifungal activities. Specifically, these compounds exhibited remarkable activity against bacterial strains, especially Gram-negative bacteria E. coli, and some fungi (Mabkhot et al., 2017).

Synthesis and Structural Features

The synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches has been reported, emphasizing the structural features and computational applications of these compounds. The study includes discussions on non-linear optical (NLO) properties and other chemical reactivity descriptors, showcasing the versatility of thiophene-based compounds in material science applications (Kanwal et al., 2022).

Computational Studies and Bioassay

Another area of research involves the synthesis, characterization, and computational studies of novel compounds containing thiophene moieties. These studies are critical for understanding the electronic structure of synthesized compounds and for predicting their reactivity and stability, which is essential for developing new materials with tailored properties (Kanwal et al., 2022).

properties

IUPAC Name

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS2/c15-12-7-6-11(20-12)13(18)17-14-16-10(8-19-14)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZCXCUWIOHDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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